molecular formula C₁₁H₇D₇ClNO B1161677 Propachlor-d7

Propachlor-d7

Cat. No.: B1161677
M. Wt: 218.73
Attention: For research use only. Not for human or veterinary use.
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Description

Propachlor-d7 is a chemically specified isotopically labelled analogue of the herbicide Propachlor, deuterated on the isopropyl group. This compound is primarily employed as a critical internal standard in analytical chemistry, enabling highly precise and accurate quantification of standard Propachlor in complex sample matrices through advanced techniques like liquid chromatography-mass spectrometry (LC-MS). Its core research value lies in environmental and agricultural science, where it facilitates the reliable monitoring of herbicide residues in soil and water for ecotoxicological studies and regulatory compliance. The mechanism of action for the parent compound, Propachlor, involves inhibition of protein synthesis and subsequent suppression of seedling growth in target annual grasses and broadleaf weeds. By utilizing this compound, researchers can control for variability and loss during sample preparation and analysis, ensuring data integrity in studies investigating the environmental fate, metabolism, and dissipation kinetics of this herbicide.

Properties

Molecular Formula

C₁₁H₇D₇ClNO

Molecular Weight

218.73

Synonyms

2-Chloro-N-(1-methylethyl)-N-phenylacetamide-d7;  2-Chloro-N-isopropylacetanilide-d7;  2-Chloro-N-isopropyl-N-phenylacetamide-d7;  2-Chloro-N-isopropylacetanilide-d7;  Acilid-d7;  Albrass-d7;  Bexton-d7;  Bexton 4L-d7;  CP 31393-d7;  Kartex A-d7;  Muharicid-d7

Origin of Product

United States

Advanced Synthetic and Derivatization Strategies for Propachlor D7

Methodologies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules is a foundational aspect of isotopic labeling, with several established methodologies. These techniques are critical for synthesizing deuterated compounds used as internal standards in mass spectrometry, as probes for mechanistic studies, and to alter metabolic pathways of pharmaceuticals. rsc.orgmarquette.edu

Common strategies for deuterium incorporation include:

Catalytic H/D Exchange: This method often employs transition metal catalysts (e.g., Palladium, Iridium) to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). princeton.edu These reactions can be directed to specific positions on a molecule, such as aromatic rings or carbons alpha to a carbonyl group. scielo.org.mx

Reduction with Deuterated Reagents: Functional groups like carbonyls, esters, and nitriles can be reduced using deuterated reducing agents. Reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are powerful tools for introducing deuterium atoms into a molecule at specific sites. scielo.org.mx

Acid- or Base-Catalyzed Exchange: Protons on carbons adjacent to a carbonyl group (enolizable protons) can be exchanged for deuterium under acidic or basic conditions using a deuterated solvent like D₂O or methanol-d4. scielo.org.mx However, achieving high levels of isotopic purity may require multiple treatments. scielo.org.mx

Use of Deuterated Building Blocks: A highly effective method involves using a precursor molecule that is already deuterated in the desired position. This approach is often the most direct way to achieve high isotopic enrichment in the final product. orgsyn.org

The choice of method depends on the target molecule's structure, the desired position of the deuterium labels, and the required level of isotopic enrichment.

Chemical Reaction Pathways for Propachlor-d7 Preparation

The synthesis of this compound, or 2-chloro-N-phenyl-N-(propan-2-yl-d7)acetamide, is a targeted process designed to produce a molecule with high isotopic purity for use as an analytical standard. lgcstandards.com

Precursor Selection and Chemical Transformations

The most logical and efficient synthetic route to this compound involves the N-acylation of a deuterated aniline (B41778) precursor. The parent compound, Propachlor (B1678252), is an anilide produced from the reaction between an aniline derivative and an acyl chloride. nih.gov

The key precursors for this compound are:

N-(isopropyl-d7)aniline: This is the critical deuterated building block where the seven hydrogen atoms of the isopropyl group are replaced with deuterium.

2-Chloroacetyl chloride: This is the acylating agent that provides the chloroacetyl group.

The primary chemical transformation is an N-acylation reaction. In this step, the nitrogen atom of N-(isopropyl-d7)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

This synthetic approach ensures that the deuterium atoms are located specifically on the isopropyl group, which is a common site for metabolic activity and fragmentation in mass spectrometry, making it an ideal position for isotopic labeling. pharmaffiliates.comlgcstandards.com

Optimization of Reaction Conditions for Isotopic Exchange

To ensure the synthesis yields this compound with high isotopic enrichment (typically >98 atom % D), reaction conditions must be carefully optimized. The goal is to maximize the incorporation of the deuterated precursor into the final product while preventing any H/D exchange or side reactions.

Key parameters for optimization include:

Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion. However, given the high cost of deuterated precursors, precise stoichiometric control is crucial. researchgate.net

Temperature: The reaction temperature is controlled to ensure a reasonable reaction rate without causing decomposition of the reactants or products. For N-acylation, reactions are often run at or below room temperature to manage their exothermic nature.

Catalyst/Base: The choice and amount of base are critical for efficiently scavenging the HCl produced during the reaction without promoting unwanted side reactions. nih.gov

Solvent: An inert, anhydrous solvent is used to prevent the introduction of any protic impurities that could potentially interfere with the reaction or reduce isotopic purity.

General principles of optimizing catalytic processes, such as those used in large-scale hydrogen isotope separation, can be adapted, focusing on factors that influence reaction efficiency and yield. mdpi.com Ultimately, the optimization process aims to create a robust and reproducible method for producing a high-purity deuterated standard.

Analytical Assessment of Deuterium Purity and Isotopic Enrichment

Following synthesis, the resulting this compound must undergo rigorous analytical testing to confirm its chemical identity, purity, and, most importantly, the level of deuterium incorporation.

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for verifying the structure and isotopic enrichment of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the successful synthesis and isotopic purity. nih.gov It provides the accurate mass of the molecule, which for this compound is 218.12, reflecting the mass increase from the seven deuterium atoms. lgcstandards.com By analyzing the isotopic pattern, the relative abundance of the desired D7 isotopologue compared to lesser-deuterated (D1-D6) or unlabeled (D0) versions can be precisely calculated to determine isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the isopropyl group's methine and methyl protons should be absent or significantly diminished, confirming successful deuteration. orgsyn.org

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals in the regions where the isopropyl protons would normally appear, providing direct evidence of deuterium incorporation at those specific sites.

Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify the presence of C-D bonds, which have characteristic vibrational frequencies at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to C-H bonds (approx. 2850-3000 cm⁻¹). researchgate.net

TechniquePurpose in this compound AnalysisKey Findings
Mass Spectrometry (MS)Confirm molecular weight and determine isotopic purity.Molecular ion peak at m/z corresponding to C₁₁H₇D₇ClNO (218.12). lgcstandards.com Distribution of isotopologues confirms enrichment level. nih.gov
¹H NMRVerify the absence of protons at labeled sites.Disappearance of signals for the isopropyl group protons.
²H NMRDirectly detect deuterium atoms at labeled sites.Presence of signals corresponding to the deuterated isopropyl group.
Infrared (IR) SpectroscopyIdentify C-D bond vibrations.Characteristic C-D stretching frequencies appear, while C-H stretches for the isopropyl group are absent. researchgate.net

Chromatographic Separation and Isotopic Verification

Chromatographic techniques are employed to separate this compound from any impurities, including its non-deuterated analog, and to provide quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile compounds like Propachlor. nih.gov When coupled with a mass spectrometer, GC-MS allows for the separation of this compound from any remaining unlabeled Propachlor. The mass spectrometer then provides mass-specific detection, allowing for independent quantification of the deuterated standard and its unlabeled counterpart, which is critical for verifying chemical and isotopic purity. brjac.com.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For many modern pesticide analysis methods, LC coupled with tandem mass spectrometry is the preferred platform. oup.com Ultra-High-Performance Liquid Chromatography (UHPLC) provides excellent separation. oup.comfao.org The use of a deuterated internal standard like this compound is standard practice in these methods to correct for matrix effects and variations in instrument response, ensuring accurate quantification of the target analyte. researchgate.netgcms.cz

TechniqueRole in this compound AnalysisTypical Application
Gas Chromatography (GC-MS)Separates this compound from non-deuterated Propachlor and other impurities. MS detector confirms identity and isotopic distribution.Residue analysis in soil and water samples. nih.govbrjac.com.br
Liquid Chromatography (LC-MS/MS)Provides high-throughput, sensitive, and selective quantification. Used to verify the purity of the standard and for its use in quantitative assays.Routine monitoring of pesticides in food and environmental matrices. oup.comgcms.cz

Sophisticated Analytical Methodologies Employing Propachlor D7

Mass Spectrometric Applications with Deuterated Internal Standards

The use of deuterated standards like Propachlor-d7 is a cornerstone of modern quantitative mass spectrometry. By incorporating this standard, analysts can effectively compensate for variations in sample matrix, instrument response, and analyte recovery during sample processing.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive quantification of pesticide residues in complex matrices. restek.comgcms.cz The method achieves its specificity through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. restek.com

This compound is an ideal internal standard for the GC-MS/MS analysis of Propachlor (B1678252). It co-elutes with the target analyte but is differentiated by the mass spectrometer due to its higher mass-to-charge ratio (m/z). semanticscholar.org This allows it to compensate for variations during the analytical workflow, including injection volume inconsistencies and matrix effects that can suppress or enhance the analyte signal. By calculating the ratio of the response of the native analyte to the response of this compound, a highly accurate and precise quantification can be achieved. Research on multiresidue pesticide analysis frequently employs this strategy to ensure data reliability, with methods validated to have recovery values in the range of 70-120% and high precision. thermofisher.comresearchgate.net

Below is a table detailing typical GC-MS/MS parameters for the analysis of Propachlor, for which this compound serves as the internal standard.

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
PropachlorThis compound212.293.910~11.51 restek.com
Propachlor212.2170.110
researchgate.net

For analytes that are non-volatile or thermally labile, high-resolution liquid chromatography–mass spectrometry (LC-MS) is the analytical technique of choice. leeder-analytical.com Modern high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide exceptional mass accuracy and resolving power, allowing for the confident identification and quantification of target compounds even at trace levels in highly complex samples. lcms.cznih.gov

In this context, this compound is employed to improve the quantitative accuracy of Propachlor determination. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and correcting for variability in instrument response, which is essential for reliable trace analysis. researchgate.net The high mass accuracy of HRMS allows for the extraction of narrow-mass-window chromatograms for both the analyte and the internal standard, effectively filtering out background interferences and leading to improved signal-to-noise ratios and more reliable quantification. lcms.cz

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method capable of providing results with the highest metrological quality, directly traceable to the International System of Units (SI). nih.gov This technique is considered the gold standard for absolute quantification. researchgate.netosti.gov The methodology involves adding a known amount of an isotopically enriched standard, such as this compound, to a precisely weighed portion of a sample before any extraction or cleanup steps. osti.gov

After the addition, the sample and the "spike" (this compound) are thoroughly homogenized, ensuring isotopic equilibrium is reached. osti.gov From this point forward, any loss of the analyte during the subsequent sample preparation and analysis steps will be accompanied by a proportional loss of the internal standard. ptb.de The final quantification is based on the measurement of the altered isotope ratio of the analyte/standard blend by a mass spectrometer. Because the measurement is based on a ratio, it is independent of sample recovery, leading to exceptionally accurate and precise results that are difficult to achieve with other calibration strategies. nih.govptb.de

Advanced Sample Preparation Techniques Leveraging Deuterated Standards

Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest prior to chromatographic analysis. The inclusion of this compound at the beginning of these procedures is key to monitoring and correcting for analyte losses, thereby ensuring the integrity of the quantitative results.

The QuEChERS method has become the most widely used sample preparation technique for pesticide residue analysis in food and agricultural products. quechers.eu The standard procedure involves an initial extraction of the homogenized sample with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride). quechers.euiaea.org A portion of the resulting acetonitrile supernatant is then subjected to a cleanup step known as dispersive solid-phase extraction (dSPE), which uses sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids and sugars. iaea.org

This compound is added to the sample prior to the initial acetonitrile extraction. quechers.eu By doing so, it experiences the same conditions and potential for loss as the native Propachlor throughout the entire extraction, partitioning, and dSPE cleanup process. This allows it to serve as a reliable surrogate, providing a means to correct for method variability and matrix-induced effects, ultimately leading to accurate quantification. Studies employing the QuEChERS method for pesticide analysis demonstrate excellent performance, with recoveries for a wide range of analytes typically falling within the 70–120% range with high precision (RSD < 15%). thermofisher.comresearchgate.net

MatrixAnalyteFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
AvocadoPropachlor1070.218
AvocadoPropachlor5085.012
AvocadoPropachlor20088.19
researchgate.net

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for cleaning up complex samples and concentrating analytes. thermofisher.comchromatographyonline.com The process typically involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. phenomenex.com The choice of sorbent and solvents is tailored to the specific chemical properties of the analyte and the sample matrix.

When using SPE for the quantitative analysis of Propachlor, this compound is added to the sample before it is loaded onto the SPE cartridge. As the sample passes through the conditioning, loading, washing, and elution steps, any loss of the target analyte due to incomplete retention or elution is mirrored by the deuterated standard. By analyzing the final eluate and comparing the signal of Propachlor to that of this compound, the analyst can calculate a recovery-corrected concentration. This approach significantly improves the accuracy and robustness of the analytical method by accounting for the variability inherent in multi-step sample preparation protocols. ca.gov

Strategies for Matrix Effect Mitigation in Complex Environmental and Biological Samples

The "matrix effect" is a significant challenge in analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov This phenomenon arises from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. longdom.orgtandfonline.com Complex matrices, such as those found in environmental samples (e.g., soil, water) and biological samples (e.g., plasma, urine), are especially prone to causing significant matrix effects. epa.gov

The primary and most effective strategy to mitigate matrix effects is the use of a stable isotopically labeled internal standard (SIL-IS), such as this compound. longdom.orgtandfonline.com A SIL-IS has nearly identical chemical and physical properties to the analyte of interest. tandfonline.com This means it will behave similarly during sample extraction, cleanup, and chromatographic separation, and will experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. nih.govlongdom.org By adding a known amount of this compound to the sample at the beginning of the analytical procedure, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. researchgate.net This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus providing a more accurate measurement. nih.gov

Other strategies that can be employed in conjunction with the use of this compound include:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample being analyzed. nih.govtandfonline.com This helps to ensure that the standards and the samples experience comparable matrix effects.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization.

Advanced Sample Cleanup: Employing more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), can effectively remove a significant portion of the interfering matrix components before analysis. epa.gov

Chromatographic Separation Optimization: Modifying the chromatographic conditions to achieve better separation between the analyte and interfering matrix components can also help to reduce matrix effects. nih.gov

The choice of strategy or combination of strategies depends on the complexity of the matrix, the required sensitivity of the method, and the availability of a suitable blank matrix. nih.gov However, the use of a SIL-IS like this compound is widely considered the gold standard for compensating for matrix effects in complex samples. longdom.orgtandfonline.com

Rigorous Method Validation and Quality Assurance Protocols for this compound Assisted Analysis

To ensure the reliability and accuracy of analytical results obtained using this compound as an internal standard, rigorous method validation and quality assurance (QA) protocols are essential. elementlabsolutions.comeurl-pesticides.eu These protocols are designed to demonstrate that the analytical method is "fit for purpose" and consistently produces accurate and reproducible data. elementlabsolutions.com Key parameters that are evaluated during method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. gmpinsiders.compenpublishing.net

Linearity, Calibration Curve Construction, and Dynamic Range Determination

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netgmpinsiders.com To assess linearity, a series of calibration standards of known concentrations are prepared and analyzed. uknml.com When using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of the analyte. researchgate.net

The dynamic range of the method is the concentration range over which the method is linear. d-nb.info This range is determined by the lowest and highest calibration standards that provide an acceptable linear response. A typical calibration curve for the analysis of propachlor using this compound would involve preparing a series of standards at different concentration levels. epa.gov For instance, a study might use a range from 0.025 µg/mL to 1.00 µg/mL for propachlor. epa.gov

The linearity of the calibration curve is typically evaluated by calculating the coefficient of determination (R²). researchgate.net A value of R² close to 1.0 (e.g., >0.99) indicates a strong linear relationship. researchgate.net

Table 1: Example Calibration Data for Propachlor Analysis using this compound

Analyte Concentration (µg/mL)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.02515,234305,1230.050
0.05031,056306,5430.101
0.10062,543304,9870.205
0.250155,876305,5550.510
0.500310,123306,1111.013
1.000622,543305,8902.035

This table presents hypothetical data to illustrate the construction of a calibration curve. Actual data will vary depending on the specific analytical method and instrumentation.

Assessment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable precision and accuracy. d-nb.infoscispace.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. d-nb.infoscispace.com

There are several methods for determining LOD and LOQ, including:

Signal-to-Noise Ratio: The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is defined as the concentration that produces a signal-to-noise ratio of 10:1. d-nb.info

Standard Deviation of the Blank: This method involves analyzing a number of blank samples and calculating the standard deviation of the responses. The LOD is then calculated as 3 times the standard deviation of the blank, and the LOQ is calculated as 10 times the standard deviation of the blank. d-nb.info

Calibration Curve Method: The LOD and LOQ can also be estimated from the parameters of the calibration curve, specifically the standard deviation of the y-intercepts of the regression lines. d-nb.info

For example, in an analysis of propachlor metabolites in soil, the lower limit of method validation (LLMV), which is conceptually similar to the LOQ, was reported as 0.050 ppm for several acidic metabolites. epa.gov The LOD for these same metabolites was estimated to be between 0.049 ppm and 0.056 ppm. epa.gov

Evaluation of Analytical Accuracy, Precision, and Robustness

Accuracy refers to the closeness of a measured value to the true or accepted value. elementlabsolutions.com It is typically assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. elementlabsolutions.com In a recovery study, a known amount of the analyte is added to a blank matrix, and the sample is then analyzed. The percentage of the added analyte that is measured is the percent recovery. A high percent recovery indicates good accuracy. researchgate.net For many applications, recovery values between 70% and 120% are considered acceptable. eurl-pesticides.eu

Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net Precision can be evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories. researchgate.net An RSD of less than 20% is often considered acceptable for precision. thermofisher.comwaters.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. gmpinsiders.com This provides an indication of its reliability during normal use. penpublishing.net To assess robustness, key method parameters are intentionally varied, such as the mobile phase composition, pH, column temperature, and flow rate in LC methods. researchgate.net The effect of these changes on the analytical results is then evaluated. A robust method will show little variation in results when these parameters are slightly altered. researchgate.net

Table 2: Summary of Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Coefficient of Determination (R²) > 0.99 researchgate.net
LOD The lowest analyte concentration that can be reliably detected.Signal-to-Noise Ratio ≥ 3 d-nb.info
LOQ The lowest analyte concentration that can be quantified with acceptable accuracy and precision.Signal-to-Noise Ratio ≥ 10 d-nb.info
Accuracy The closeness of the measured value to the true value.Recovery of 70-120% eurl-pesticides.eu
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 20% thermofisher.comwaters.com
Robustness The ability to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor parameter variations.

This table provides a general overview of method validation parameters and typical acceptance criteria. Specific requirements may vary depending on the regulatory guidelines and the analytical application.

Environmental Fate and Transformation Investigations Utilizing Isotopic Tracing

Elucidation of Degradation Pathways in Diverse Environmental Compartments

Isotopic tracing studies utilizing Propachlor-d7 have been pivotal in mapping the degradation of the parent compound in different environmental compartments, primarily soil and aquatic systems. Microbial activity is recognized as the principal driver of Propachlor's dissipation from these environments. nih.gov The transformation processes are influenced by a variety of factors, including the presence of specific microbial populations and the prevailing environmental conditions. biotecnologiebt.it

The biodegradation of Propachlor (B1678252) is a key mechanism governing its persistence in soil and water. nih.gov Studies have demonstrated that various microorganisms can utilize this herbicide as a source of carbon and energy, leading to its breakdown and transformation. nih.govnih.gov

The presence or absence of oxygen significantly influences the rate and pathway of Propachlor biodegradation. Under aerobic conditions, such as in a sandy loam, Propachlor has been observed to degrade with a half-life of 2.7 days. nih.gov In contrast, its transformation is considerably slower in anaerobic environments. For instance, in a lake water-sediment system maintained under anaerobic conditions, the degradation half-life was calculated to be 146 days. nih.gov Standardized testing protocols, such as the OECD Guideline 307, are often employed to evaluate the transformation of compounds like Propachlor under both aerobic and anaerobic soil conditions, typically over a period of up to 120 days. ibacon.comsitubiosciences.comoecd.org

Through the use of isotopic tracers like this compound, researchers have successfully identified several key metabolites and intermediate compounds formed during microbial degradation. The specific metabolites produced can vary depending on the bacterial strain involved. nih.gov For example, Pseudomonas sp. strain PEM1 degrades Propachlor into intermediates including N-isopropylacetanilide, acetanilide (B955), acetamide, and catechol. nih.govnih.gov A different pathway is observed with Acinetobacter sp. strain BEM2, which results in the accumulation of N-isopropylacetanilide, N-isopropylaniline, isopropylamine, and catechol. nih.govnih.gov Another identified metabolite is 2-chloro-N-isopropylacetamide, which is produced by the bacterial strain DAK3. nih.govresearchgate.net The ultimate fate of the aromatic ring of Propachlor in these pathways is its conversion to carbon dioxide. nih.gov

Bacterial StrainMetabolites and Intermediates IdentifiedReference
Pseudomonas sp. strain PEM1N-isopropylacetanilide, Acetanilide, Acetamide, Catechol nih.govnih.gov
Acinetobacter sp. strain BEM2N-isopropylacetanilide, N-isopropylaniline, Isopropylamine, Catechol nih.govnih.gov
Moraxella-like strain DAK32-chloro-N-isopropylacetamide nih.govresearchgate.net

Specific bacteria and bacterial consortia play a crucial role in the biotransformation of Propachlor in the environment. Two distinct degradation pathways have been characterized in different soil bacteria. nih.gov Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2 have both been shown to utilize Propachlor as their sole carbon source, but they metabolize it through different intermediate steps. nih.govnih.gov

In another example, a synergistic bacterial community was isolated from a pesticide disposal site. This consortium, composed of approximately six strains, demonstrated efficient degradation of Propachlor. The highest yield of microbial biomass was achieved when two specific isolates, designated as DAK3 (resembling Moraxella) and MAB2 (resembling Xanthobacter), were cultured together. Strain DAK3 was found to transform Propachlor, releasing a metabolite that strain MAB2 could then utilize for its own growth. nih.gov

Bacterial Strain / ConsortiumGenus (Closest Resemblance)Role in BiotransformationReference
PEM1PseudomonasUtilizes Propachlor as a sole carbon source, degrading it via N-isopropylacetanilide, acetanilide, and acetamide. nih.govnih.gov
BEM2AcinetobacterUtilizes Propachlor as a sole carbon source, degrading it via N-isopropylacetanilide and N-isopropylaniline. nih.govnih.gov
DAK3 and MAB2 ConsortiumMoraxella and XanthobacterDAK3 transforms Propachlor into 2-chloro-N-isopropylacetamide, which is then utilized by MAB2. nih.gov

In addition to microbial action, abiotic processes can contribute to the transformation of Propachlor. Chemical reactions, such as nucleophilic substitution, can significantly accelerate the degradation of the herbicide. For instance, the presence of the nitrification inhibitor thiourea (B124793) in soil leads to a rapid abiotic reaction with Propachlor, detoxifying the herbicide at a much faster rate than microbial degradation alone. usda.gov Oxidative degradation is another potential abiotic pathway, which can be facilitated by processes like in-situ chemical oxidation (ISCO) using metal-activated persulfate to generate sulfate (B86663) radicals that break down the compound. hku.hk

Hydrolysis is a key abiotic process that can affect the persistence of chemicals in aquatic environments. However, studies have shown that Propachlor is stable to hydrolysis under neutral and near-neutral pH conditions. In laboratory tests conducted over a 30-day period, no significant hydrolytic degradation of Propachlor was observed in aqueous solutions at pH 5, 7, and 9. nih.gov However, it is noted to be unstable and subject to decomposition under strongly acidic or alkaline conditions. nih.govnih.gov

Abiotic Degradation Processes in Environmental Contexts

Photodegradation Potential on Soil Surfaces and in Water

The photochemical degradation of propachlor has been investigated in different natural waters and on soil surfaces under environmental conditions. epa.gov Studies reveal that the degradation process is influenced by the composition of the irradiated medium. epa.govresearchgate.net The photodegradation rates for propachlor and other anilide herbicides have been observed to follow pseudo-first-order kinetics. epa.govresearchgate.net

In various natural waters, the half-life of propachlor can range from 26 to 73 days. epa.govresearchgate.net The presence of humic substances, a form of dissolved organic matter found in lake, river, and marine waters, tends to reduce the rate of photodegradation when compared to distilled or groundwater. epa.govresearchgate.net Conversely, photodegradation on soil surfaces is generally faster than in water, with observed half-lives ranging from 12 to 40 days. epa.govresearchgate.net The degradation process in soil is accelerated as the percentage of organic matter increases. epa.govresearchgate.net The primary photodegradation products of anilides like propachlor typically include dechlorinated and hydroxy derivatives. epa.govresearchgate.net

Table 1: Photodegradation Half-Life of Propachlor in Different Environmental Media

Environmental Medium Half-Life (Days) Factors Influencing Degradation Rate
Natural Waters 26 - 73 Decreased by humic substances

Dynamics of Transport and Mobility in Environmental Matrices

The transport and mobility of propachlor in the environment are critical factors determining its potential to reach non-target areas, including groundwater. nih.govmissouri.edu Processes such as leaching and runoff are governed by the herbicide's chemical properties and its interaction with soil and water components. missouri.eduunl.edu

Leaching and Run-off Potential in Soil Profiles

Propachlor's potential for movement is influenced by its solubility in water and its tendency to adsorb to soil particles. missouri.edu Pesticides that are not strongly adsorbed to soil, are highly water-soluble, and are persistent have the greatest potential to leach through the soil profile. missouri.edu Heavy or sustained rainfall shortly after application can increase the likelihood of both leaching and surface runoff. missouri.eduunl.edu Runoff is a significant pathway for pesticide loss to the environment, with concentrations in runoff being closely related to the concentration in the top layer of the soil. researchgate.net

Influence of Soil Physicochemical Properties (e.g., organic matter, clay content) on Mobility

The physicochemical properties of soil, particularly organic matter and clay content, play a crucial role in controlling the mobility of propachlor. researchgate.netscielo.br Soil organic matter is a primary factor affecting the sorption of herbicides. researchgate.netmdpi.com An increase in soil organic matter enhances the soil's adsorption capacity, which in turn reduces the mobility and leaching of the pesticide. researchgate.netmdpi.com Studies have shown that amending soil with organic materials like pig manure compost (PMC) and lakebed sludge (SL) increases the sorption of propachlor and decreases its concentration in soil leachate. researchgate.net Consequently, propachlor is found to be more mobile in soils with lower organic carbon content. researchgate.net The sorption process is considered the most critical factor controlling herbicide mobility in soil. scielo.br

Impact of Dissolved Organic Matter and Colloids on Environmental Transport

Dissolved organic matter (DOM) and colloids can significantly influence the environmental transport of propachlor. nih.govnih.gov Research has demonstrated that DOM, such as that extracted from rice straw, can reduce the sorption and increase the desorption of propachlor in soil. nih.govnih.gov This occurs because DOM can form complexes with the herbicide or compete for sorption sites on soil particles. nih.govresearchgate.net

The presence of DOM has been shown to increase the mobility of propachlor, leading to higher concentrations in the leachate of soil columns. nih.govnih.gov This facilitated transport is also evident in soil thin-layer chromatography, where retention factors (Rf) for propachlor increase in the presence of DOM. nih.govnih.gov Similarly, colloids can act as carriers, adsorbing propachlor and facilitating its movement through the soil, a process known as colloid-facilitated transport. nih.gov

Table 2: Effect of Dissolved Organic Matter (DOM) on Propachlor Mobility and Sorption

Parameter Control (Distilled Water) With DOM (60 mgC L⁻¹) With DOM (120 mgC L⁻¹)
Retention Factor (Rf) 0.710 0.741 0.772

| Freundlich Sorption Constant (Kf) | 1.692 | Lower than control | Lower than control |

Data sourced from a study on the effect of rice straw-extracted DOM on propachlor mobility. nih.govnih.gov

Environmental Persistence Modeling and Kinetic Studies

To predict the environmental fate and persistence of chemicals like propachlor, simulation models are employed. europa.eu These models often incorporate degradation kinetics to estimate the chemical's half-life in various environmental compartments. nih.govutoronto.ca Transformation in the topsoil is typically the primary factor controlling the persistence of most pesticides. europa.eu

First-Order Degradation Kinetics in Soil and Water

The degradation of pesticides in soil and water is a complex process resulting from combined chemical and biological events. okstate.edu This degradation is frequently simulated using a first-order kinetics model, which assumes the rate of degradation is directly proportional to the concentration of the chemical. okstate.eduau.dk If the degradation rate constant remains unchanged, the residual mass of the chemical decreases exponentially over time. okstate.edu

The photodegradation of propachlor in various natural waters has been shown to follow pseudo-first-order kinetics. epa.govresearchgate.net This modeling approach is practical as the equation is simple and the parameters are independent of concentration, making it easy to incorporate into larger environmental leaching models. au.dk The key parameter derived from these kinetic studies is the half-life (t½), which is the time required for the concentration of the reactant to decrease to half its initial value. okstate.edulsu.edu

Table 3: Summary of Propachlor Degradation Kinetics

Kinetic Model Applicability Key Parameter Description
First-Order / Pseudo-First-Order Widely used for pesticide degradation in soil and water. okstate.eduau.dk Half-life (t½) Time for concentration to reduce by 50%. okstate.edu

Environmental Factors Influencing Degradation Rates (e.g., temperature, moisture, nutrient levels)

The environmental fate and degradation rate of this compound, a deuterated isotopologue of the herbicide propachlor, are intricately linked to a variety of environmental and edaphic (soil-related) factors. Isotopic tracing studies, which utilize compounds like this compound, allow for the precise tracking of the parent compound and its transformation products. The degradation process is primarily microbial, meaning that conditions favorable to soil microorganisms will generally accelerate the breakdown of the compound. Key factors influencing these degradation rates include temperature, soil moisture, and the availability of nutrients or organic matter.

Influence of Temperature

Temperature is a critical factor governing the rate of microbial activity and chemical reactions in the soil. Research has demonstrated a clear temperature dependence for the degradation of propachlor. In one series of laboratory and field studies, it was found that an increase in temperature of 10°C resulted in a 1.9 to 2.5-fold decrease in the herbicide's half-life. inchem.org This indicates that propachlor persists longer in colder conditions and degrades more rapidly as soil temperatures rise into ranges optimal for microbial metabolism. While one study noted that the degradation rate of propachlor varied with temperature, another reported a specific biodegradation half-life of 2.7 days in a sandy loam soil when incubated at a constant temperature between 24.0 and 26.0 °C. cambridge.org

Influence of Soil Moisture

Soil moisture content directly impacts microbial populations and their metabolic functions, which are central to the breakdown of propachlor. Slower rates of degradation are consistently observed in drier soil conditions. inchem.org Studies have quantified this relationship, showing that the degradation rate of propachlor was significantly greater in soils maintained at 50% and 80% of field capacity compared to a drier 20% of field capacity, when held at a constant temperature of 20°C. cambridge.org

Further research has shown that the half-life of propachlor in soil with a moisture content of 6% was approximately double the half-life observed in the same soil at 15% moisture content. inchem.org This highlights the critical role of adequate soil water in facilitating the microbial processes responsible for herbicide degradation. Wet soils also tend to adsorb less of the pesticide, which can increase its bioavailability for microbial attack.

Table 1: Effect of Soil Moisture on Propachlor Degradation This table illustrates the impact of varying soil moisture levels on the degradation rate of propachlor, as indicated by its half-life or relative degradation speed.

Soil Moisture Level (% of Field Capacity or % Content)TemperatureObservationSource
20% Field Capacity20°CSlower degradation rate cambridge.org
50% Field Capacity20°CFaster degradation than at 20% cambridge.org
80% Field Capacity20°CFaster degradation than at 20% cambridge.org
6% Moisture ContentNot SpecifiedHalf-life approximately twice as long as at 15% moisture inchem.org
15% Moisture ContentNot SpecifiedHalf-life approximately half as long as at 6% moisture inchem.org

Influence of Nutrient Levels and Organic Matter

The nutrient status and organic matter content of soil play a dual role in the fate of propachlor. On one hand, higher organic matter and nutrient levels can support a larger and more active microbial community, potentially enhancing the rate of biodegradation. researchgate.net On the other hand, propachlor can bind to organic matter particles in the soil, a process known as sorption. inchem.org

This sorption can reduce the amount of the chemical that is readily available in the soil water for microbial uptake and degradation, a concept known as bioavailability. Studies have shown that high organic matter content reduces the leaching and runoff of propachlor, indicating stronger binding to the soil. inchem.org For instance, the addition of organic amendments such as pig manure compost and lakebed sludge was found to increase the sorption of propachlor, thereby reducing its mobility and concentration in soil leachate. researchgate.net

The type of soil and its typical use can also influence degradation, likely due to established differences in microbial communities and organic carbon content. For example, propachlor's half-life was found to be shorter in pasture (2.6 days) and arable soils (6.1 days) compared to a pine forest soil (8.2 days). scialert.net While organic amendments can increase sorption, they can also stimulate cometabolism, where microorganisms degrading the amendment produce enzymes that also break down the herbicide. For the related acetanilide herbicide metolachlor, amendments with manure and cornstalks were shown to enhance its degradation. iastate.edu

Table 2: Research Findings on Factors Influencing Propachlor Degradation This table summarizes key research findings on how temperature, moisture, and soil organic matter affect the persistence and degradation of propachlor.

Influencing FactorResearch FindingImplication for DegradationSource(s)
Temperature A 10°C increase reduces half-life by a factor of 1.9 to 2.5.Degradation is significantly faster in warmer soil conditions. inchem.org
Soil Moisture Degradation is faster at 50-80% of field capacity vs. 20%.Higher moisture levels accelerate microbial degradation. cambridge.org
Soil Moisture Half-life is doubled when moisture content drops from 15% to 6%.Drier soils lead to greater persistence of the compound. inchem.org
Organic Matter High organic matter content reduces leaching and runoff.Increased sorption to organic matter can decrease bioavailability. inchem.org
Organic Amendments Addition of compost/sludge increases sorption and reduces mobility.May reduce the amount of propachlor available for degradation/leaching. researchgate.net
Soil Type/Use Half-life is shorter in pasture/arable soils than in forest soil.Different microbial environments and soil compositions affect degradation rates. scialert.net

Mechanistic Metabolic Pathway Elucidation Using Propachlor D7 As a Tracer

Non-Human Animal and Plant Metabolic Studies

The use of Propachlor-d7 as a tracer has been fundamental in elucidating the metabolic fate of propachlor (B1678252) in various non-human biological systems, including mammals, birds, and plants. These studies reveal that propachlor undergoes rapid and extensive metabolism, with very little tendency to accumulate in tissues. nhmrc.gov.auasm.org

Metabolic studies in animals such as rats, pigs, and chickens have identified a series of transformation products. The primary metabolic route involves the displacement of the chlorine atom and subsequent conjugation. nhmrc.gov.au In plants, propachlor is also quickly metabolized into water-soluble products, with pathways showing similarities to those observed in soil microorganisms. asm.orgwho.int Key identified metabolites across different organisms are detailed in the table below.

Metabolite/ConjugateOrganism(s)Key Structural FeatureReference(s)
Glutathione (B108866) Conjugate Rats, CalvesGlutathione attached at the C-2 position of the acetyl group. oup.comepa.gov
Cysteine Conjugate Rats, Pigs, Calves, ChickensCysteine attached at the C-2 position. nhmrc.gov.auoup.com
Mercapturic Acid Conjugate Rats, Pigs, ChickensN-acetylcysteine attached at the C-2 position. oup.comjelsciences.com
Mercapturic Acid Sulfoxide RatsOxidized sulfur on the mercapturate moiety. oup.com
Methylsulfonyl-containing Metabolites RatsMethylsulfonyl (CH₃SO₂) group replaces the original chlorine. nhmrc.gov.aunih.gov
N-isopropyloxanilic acid Plants, SoilThe acetyl group is oxidized to an oxanilic acid group. nhmrc.gov.au
2-sulfo-N-isopropyl-acetanilide Plants, SoilThe acetyl group is substituted with a sulfonic acid group. nhmrc.gov.au

In most animal species studied, propachlor is metabolized predominantly through the mercapturic acid pathway (MAP). nhmrc.gov.aunih.gov This multi-step process is a major detoxification route for xenobiotics.

Glutathione Conjugation: The pathway is initiated by the enzymatic conjugation of propachlor with endogenous glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). This step displaces the chlorine atom from the chloroacetyl moiety.

Catabolism to Cysteine Conjugate: The resulting glutathione conjugate is then sequentially broken down by peptidases, which remove the glutamate (B1630785) and glycine (B1666218) residues, yielding the cysteine conjugate of propachlor. nhmrc.gov.au

Acetylation to Mercapturic Acid: The cysteine conjugate can then be acetylated by N-acetyltransferases to form the final mercapturic acid (N-acetylcysteine conjugate), which is a polar, water-soluble product readily excreted in urine. jelsciences.com

Role of Intestinal Microflora: A crucial aspect of propachlor metabolism involves enterohepatic circulation, where metabolites excreted in bile enter the gastrointestinal tract. oup.comnih.gov Here, intestinal microflora play a vital role. Specifically, bacterial C-S lyase enzymes can cleave the cysteine conjugate. nhmrc.gov.aunih.gov This cleavage is necessary for the subsequent formation of various methylthio- and methylsulfonyl-containing metabolites, which are reabsorbed and further metabolized in the liver before final excretion. nhmrc.gov.aunih.gov Studies in germ-free rats confirm that the formation of these methylsulfonyl metabolites is dependent on the presence of gut bacteria. nhmrc.gov.aunih.gov

In plants, the initial metabolic steps are also believed to involve conjugation with glutathione, leading to the formation of various water-soluble metabolites. asm.orgwho.int

While the general metabolic pathways are similar across many species, comparative analyses reveal significant differences.

Rats, Pigs, and Chickens: These species efficiently metabolize propachlor via the mercapturic acid pathway, excreting a mixture of cysteine and mercapturic acid conjugates, along with metabolites derived from the activity of intestinal microflora. nhmrc.gov.au

Calves: Studies have shown that calves may be less capable of forming mercapturic acids from glutathione conjugates compared to species like rats or pigs. epa.govnih.gov This potential metabolic difference could affect their susceptibility to the compound.

Animals vs. Plants: In animals, metabolism is geared towards producing excretable, water-soluble compounds via the mercapturic acid pathway, with significant involvement of gut microbiota. nhmrc.gov.aunih.gov In plants, propachlor is also rapidly converted to water-soluble metabolites, and the pathways can produce compounds identical to those formed in soil, such as N-isopropyloxanilic acid. nhmrc.gov.auasm.org However, there is very little translocation of these metabolites into the edible parts of the plant, such as the fruit. asm.org

Advanced Analytical Strategies for Metabolite Profiling and Identification

The elucidation of propachlor's metabolic pathways relies on sophisticated analytical techniques capable of separating, identifying, and quantifying the parent compound and its diverse metabolites from complex biological and environmental matrices. The use of this compound is central to the accuracy of these quantitative methods. oup.comlcms.cz

Before analysis, the target analytes must be extracted from the sample matrix (e.g., urine, soil, plant tissue) and concentrated. The choice of method depends on the properties of the analytes and the complexity of the matrix.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as methylene (B1212753) chloride or ethyl acetate. epa.govnih.gov It is effective for separating compounds based on their relative solubility.

Solid-Phase Extraction (SPE): SPE is a widely used and highly versatile technique for sample cleanup and concentration. epa.govsigmaaldrich.com It involves passing the sample through a cartridge containing a solid sorbent.

Reversed-Phase SPE (e.g., C18): These cartridges are used to retain nonpolar to moderately polar compounds, like propachlor and some of its less polar metabolites, from an aqueous sample. usgs.gov

Ion-Exchange SPE (e.g., SAX): Strong anion exchange (SAX) cartridges are specifically used to retain and enrich acidic metabolites, such as the oxanilic and sulfonic acid degradates, allowing for their separation from neutral and basic compounds. epa.gov

Soxhlet Extraction: For solid samples like soil, exhaustive extraction techniques like Soxhlet extraction with solvents such as acetonitrile (B52724)/water mixtures can be employed to ensure complete recovery of the analytes. epa.gov

Once extracted and enriched, the complex mixture of metabolites is separated using chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for analyzing propachlor's polar and thermally labile metabolites, such as the glutathione, cysteine, and mercapturic acid conjugates, as well as the acidic degradates. usgs.govresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) offers faster analysis times and improved resolution. waters.com Separation is typically achieved on a reversed-phase column (e.g., C18). sigmaaldrich.comusgs.gov

Gas Chromatography (GC): GC is suitable for analyzing the parent propachlor compound and other volatile or semi-volatile metabolites. who.intresearchgate.net Samples are often vaporized at a high temperature and separated in a capillary column.

These separation techniques are most powerfully applied when coupled to mass spectrometry (MS).

LC-MS/MS and GC-MS/MS: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for the unambiguous identification and quantification of analytes even at very low concentrations. nhmrc.gov.ausigmaaldrich.com In metabolic studies, this compound and its deuterated metabolites serve as ideal internal standards. lcms.cz Because an internal standard is added at a known concentration to every sample, it can correct for variations in signal response caused by analyte loss during sample preparation or by matrix effects during ionization in the MS source. researchgate.netwuxiapptec.com The mass spectrometer can distinguish between the deuterated internal standard and the non-labeled analyte, and the ratio of their signals is used for precise quantification. wuxiapptec.com

Contributions of Propachlor D7 to Regulatory Science and Analytical Standard Setting

Development and Certification of Reference Materials and Analytical Standards

The availability of high-quality, certified reference materials (CRMs) is a cornerstone of accurate and reproducible analytical measurements. Propachlor-d7 is offered as a certified reference material by several reputable suppliers, and its development and certification process adheres to stringent international standards to ensure its quality and reliability. fishersci.ptlgcstandards.com

The production of this compound as a CRM is typically conducted under a quality management system that conforms to ISO 17034, the international standard for the competence of reference material producers. lgcstandards.com This standard ensures that all aspects of the production, from the synthesis and purification of the compound to its characterization and the assignment of its certified value, are carried out in a technically competent and consistent manner. The certification process for this compound involves a comprehensive assessment of its identity, purity, and stability.

Key Steps in the Development and Certification of this compound:

Synthesis and Purification: this compound is synthesized to have a high isotopic enrichment, with deuterium (B1214612) atoms replacing hydrogen atoms at specific positions in the molecule. Following synthesis, the compound undergoes rigorous purification to remove any chemical and isotopic impurities.

Identity Confirmation: The chemical structure of this compound is unequivocally confirmed using various spectroscopic techniques. These methods provide detailed information about the molecular structure and the position of the deuterium labels.

Purity Assessment: The chemical and isotopic purity of the this compound reference material is meticulously determined. A combination of analytical techniques is employed to quantify any impurities. The isotopic purity is a critical parameter, and its determination ensures that the contribution of the non-labeled propachlor (B1678252) is negligible.

Homogeneity and Stability Testing: The homogeneity of the batch of reference material is tested to ensure that there are no significant differences in the property values between individual units. Stability studies are also conducted under various storage conditions to establish the shelf life of the reference material and to guarantee that its certified properties remain valid over time.

Certification and Documentation: Once all the characterization and testing are complete, a certified value for a specific property (e.g., purity or concentration in a solution) is assigned to the reference material. This certified value is accompanied by a statement of uncertainty, which provides a quantitative measure of the confidence in the value. All the information regarding the certification process, including the analytical methods used, the results of the characterization, and the assigned value and its uncertainty, is documented in a Certificate of Analysis (CoA). fishersci.pt The CoA is a crucial document that provides the end-user with the necessary information to use the CRM correctly and with confidence.

The following table provides an overview of the analytical techniques that are typically employed in the characterization and certification of deuterated reference materials like this compound.

Analytical Technique Purpose in Certification Typical Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) Identity confirmation, structural elucidation, and determination of isotopic purity.Chemical shifts, coupling constants, and signal integrals that confirm the molecular structure and the positions and extent of deuteration.
Mass Spectrometry (MS) Identity confirmation and determination of isotopic distribution.Molecular weight and fragmentation patterns that confirm the identity of the compound and provide information on the distribution of deuterium atoms.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Chromatographic purity, detection and quantification of chemical impurities.
Gas Chromatography (GC) Purity assessment and quantification.Chromatographic purity, detection and quantification of volatile impurities.
Karl Fischer Titration Determination of water content.The amount of water present in the reference material, which is important for accurate gravimetric preparations.

Facilitation of Interlaboratory Proficiency Testing and Quality Control Programs

Interlaboratory proficiency testing (PT) and quality control (QC) programs are essential for laboratories to demonstrate their competence and to ensure the quality and comparability of their analytical results. lgcstandards.com this compound plays a vital role in these programs by serving as a reliable internal standard, which helps to minimize the variability of results between different laboratories.

Proficiency testing schemes, often operated in accordance with ISO/IEC 17043, involve the distribution of a test material to a group of participating laboratories. lgcstandards.com The laboratories analyze the material and report their results to the PT provider, who then evaluates the performance of each laboratory. In the analysis of propachlor, the inclusion of this compound as an internal standard in the analytical method is a common practice that contributes to the accuracy and reliability of the reported results.

For instance, proficiency testing programs for the analysis of nitrogen-containing pesticides in environmental matrices often include propachlor as a target analyte. eraqc.com Laboratories participating in such schemes would typically use an analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), that employs this compound as an internal standard. The use of the isotopically labeled standard helps to correct for variations in instrument response and for losses that may occur during sample preparation and analysis. This leads to more accurate quantification of propachlor and, consequently, to better performance in the proficiency test.

The following table illustrates the role of this compound in a hypothetical proficiency testing scheme for the analysis of propachlor in a water sample.

Step in Proficiency Test Role of this compound Benefit
Sample Preparation A known amount of this compound is added to the water sample before extraction.Corrects for any losses of the target analyte (propachlor) during the extraction and cleanup process.
Instrumental Analysis (e.g., GC-MS) Propachlor and this compound are separated and detected by the instrument.The ratio of the response of propachlor to the response of this compound is used for quantification, which corrects for variations in instrument performance.
Data Reporting The final concentration of propachlor is calculated based on the response ratio and the known concentration of the internal standard.The reported result is more accurate and less susceptible to matrix effects and instrumental drift.
Performance Evaluation Laboratories using this compound as an internal standard are more likely to obtain results that are close to the assigned value of the proficiency test material.Demonstrates the competence of the laboratory and the reliability of its analytical method.

Enhancement of Environmental Monitoring Methodologies and Standard Operating Procedures

The use of this compound as an internal standard has significantly enhanced the reliability and accuracy of environmental monitoring methodologies for the determination of propachlor in various environmental matrices, such as water, soil, and air. epa.govwho.int Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established analytical methods for monitoring pollutants in the environment, and the use of isotopically labeled internal standards is a key component of many of these methods. ecfr.gov

In the analysis of propachlor in environmental samples, which are often complex and contain a variety of interfering substances, the use of this compound is crucial for obtaining accurate and defensible data. inchem.org When added to a sample at the beginning of the analytical process, this compound behaves almost identically to the native propachlor during extraction, cleanup, and instrumental analysis. This allows for the correction of any losses or variations that may occur, leading to a more accurate determination of the propachlor concentration in the original sample.

For example, in the analysis of water samples for propachlor residues, a standard operating procedure (SOP) would typically involve the addition of a known amount of this compound to the water sample before it is extracted. diva-portal.org The extract is then analyzed by GC-MS or LC-MS/MS, and the amount of propachlor is quantified by comparing its response to that of this compound. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis as it provides the highest level of accuracy and precision.

The development of analytical methods for the determination of a wide range of pesticides in ambient air also relies on the use of isotopically labeled internal standards to ensure the quality of the data. researchgate.net In such methods, a mixture of labeled standards, which could include this compound if propachlor is a target analyte, is used to correct for the recovery of the target pesticides during sampling and analysis.

The following table summarizes the key benefits of using this compound in environmental monitoring methodologies.

Aspect of Environmental Monitoring Enhancement Provided by this compound Impact on Data Quality
Accuracy of Quantification Corrects for losses during sample preparation and for variations in instrument response.Provides a more accurate and reliable measurement of the true concentration of propachlor in the sample.
Method Robustness Minimizes the impact of matrix effects, which are common in complex environmental samples.The analytical method is more reliable and less susceptible to interferences from other components in the sample.
Data Defensibility The use of an isotopically labeled internal standard is a widely accepted and scientifically sound practice that strengthens the validity of the analytical data.The data is more likely to be accepted by regulatory agencies and in legal proceedings.
Comparability of Results The use of a common internal standard across different laboratories and studies improves the comparability of results.Allows for more meaningful comparisons of environmental monitoring data from different sources.

Q & A

Q. What are the key analytical techniques for detecting Propachlor-d7 in environmental samples?

this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for deuterated compounds. Method validation should include calibration curves (linearity ≥0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ppb). Matrix effects (e.g., soil vs. water) must be assessed using isotope dilution to correct for signal suppression/enhancement .

Q. How is this compound synthesized, and what purity thresholds are critical for experimental use?

Synthesis involves deuteration of Propachlor precursors using deuterium oxide (D₂O) or catalytic exchange. Purity ≥98% is essential to avoid isotopic interference; nuclear magnetic resonance (NMR) and high-resolution MS are used for verification. Impurities >2% may skew degradation studies or tracer experiments .

Q. What solvent systems are optimal for this compound solubility in laboratory settings?

this compound is most soluble in acetonitrile and methanol. For aqueous solutions, use buffered systems (pH 6–8) with <5% organic modifiers. Solubility tests should precede kinetic studies to ensure homogeneity, as precipitation can invalidate degradation rate calculations .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its environmental fate compared to non-deuterated Propachlor?

Deuterium substitution reduces bond cleavage rates (kinetic isotope effect, KIE ≈ 2–10), potentially altering degradation pathways. Comparative studies should pair this compound with non-deuterated analogs in controlled microcosms, monitoring metabolites via LC-HRMS. Statistical models (e.g., ANOVA) must account for isotopic variance in half-life calculations .

Q. What methodological strategies resolve contradictions in this compound adsorption data across soil types?

Conflicting adsorption coefficients (Kd) often arise from organic carbon content and clay mineral variability. Standardize experiments using OECD Guideline 106: pre-equilibrate soils, measure batch sorption isotherms, and normalize results to soil organic matter (SOM) content. Multivariate regression can isolate dominant factors (e.g., pH, SOM) .

Q. How can researchers design tracer studies using this compound to quantify field-scale biodegradation?

Deploy this compound as an internal standard in field trials. Use randomized block designs with triplicate sampling. Data normalization should correct for abiotic loss (e.g., hydrolysis) via sterile controls. Metabolite identification requires non-targeted HRMS and fragmentation libraries .

Data Analysis and Replication

Q. What statistical approaches are recommended for meta-analyses of this compound toxicity datasets with high variability?

Apply mixed-effects models to account for inter-study heterogeneity (e.g., lab protocols, species sensitivity). Sensitivity analyses should exclude outliers identified via Cook’s distance. Publicly share raw data in repositories like Zenodo to enable reproducibility audits .

Q. How should researchers address discrepancies in this compound’s photodegradation quantum yield reported in literature?

Discrepancies often stem from light source spectral differences (e.g., UV-A vs. UV-C). Replicate experiments using calibrated radiometers and actinometry (e.g., potassium ferrioxalate). Report photon flux (Einstein·L⁻¹·s⁻¹) and irradiance spectra to enable cross-study comparisons .

Ethical and Reporting Standards

Q. What minimal metadata is required when publishing this compound studies to ensure replicability?

Include: (1) synthetic routes and purity certificates, (2) analytical instrument parameters (e.g., LC gradient, MS ionization mode), (3) environmental sample provenance, and (4) raw data accession numbers. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers mitigate bias in this compound bioaccumulation assays using aquatic organisms?

Blind sample analysis and randomize exposure groups. Validate tissue extraction efficiency with spiked blanks. Use positive controls (e.g., non-deuterated Propachlor) and report lipid-normalized concentrations to reduce interspecies variability .

Tables for Key Methodological Parameters

Parameter Recommended Value/Range Evidence Source
LC-MS/MS LOD0.1–0.5 ppb
Soil adsorption test duration24–72 hours (equilibrium)
Photodegradation irradiance300–400 nm (UV-A spectrum)
Deuterium purity threshold≥98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.